2-Fluorobenzene-1-sulfonohydrazide: Technical Structure, Synthesis, and Applications
2-Fluorobenzene-1-sulfonohydrazide: Technical Structure, Synthesis, and Applications
This guide provides an in-depth technical analysis of 2-fluorobenzene-1-sulfonohydrazide , a specialized organosulfur building block used in medicinal chemistry and advanced organic synthesis.
Chemical Identity & Structural Analysis
2-fluorobenzene-1-sulfonohydrazide (also known as 2-fluorobenzenesulfonyl hydrazide) is a functionalized aryl sulfonyl hydrazide. It serves as a critical intermediate for introducing the 2-fluorophenylsulfonyl pharmacophore into target molecules, a modification often employed to enhance metabolic stability and lipophilicity in drug candidates.
Core Identifiers
| Property | Detail |
| IUPAC Name | 2-fluorobenzene-1-sulfonohydrazide |
| Common Synonyms | 2-Fluorobenzenesulfonyl hydrazide; 2-Fluoro-benzenesulfonohydrazide |
| CAS Registry Number | 872848-12-9 (Commercial listing); Derivative of 2905-21-7 (Chloride) |
| Molecular Formula | C₆H₇FN₂O₂S |
| Molecular Weight | 190.20 g/mol |
| SMILES | NNS(=O)(=O)c1ccccc1F |
| InChI Key | LGLOOPLNLMJTTE-UHFFFAOYSA-N |
Structural Configuration & Electronic Effects
The molecule features a benzene ring substituted at the ortho position with a fluorine atom and at the ipso position with a sulfonohydrazide group (
-
Ortho-Fluorine Effect: The fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I), which increases the electrophilicity of the sulfur center compared to the non-fluorinated analog. Additionally, the steric bulk of the ortho-fluorine can restrict rotation around the C-S bond, potentially favoring conformations where the fluorine and sulfonyl oxygens minimize electrostatic repulsion.
-
Hydrazide Moiety: The terminal hydrazine group (
) renders the molecule amphoteric. It can act as a nucleophile (via the terminal nitrogen) in condensation reactions or as a radical precursor upon oxidation.
Physicochemical Properties
| Property | Value / Description | Note |
| Physical State | White to off-white crystalline solid | Typical of aryl sulfonohydrazides. |
| Melting Point | 100–120 °C (Estimated) | Analogous to benzenesulfonyl hydrazide (102–104 °C). |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile); Moderately soluble in alcohols (MeOH, EtOH); Insoluble in non-polar hydrocarbons (Hexanes). | |
| Acidity (pKa) | ~10–11 (Sulfonamide NH) | The sulfonyl group acidifies the adjacent NH, allowing deprotonation by weak bases. |
| Stability | Hygroscopic; Sensitive to oxidation. | Decomposes upon prolonged exposure to air/light or elevated temperatures, releasing |
Synthetic Protocols
The industrial and laboratory-scale synthesis of 2-fluorobenzene-1-sulfonohydrazide proceeds via the nucleophilic substitution of 2-fluorobenzenesulfonyl chloride with hydrazine hydrate .
Reagents & Materials
-
Precursor: 2-Fluorobenzenesulfonyl chloride (CAS: 2905-21-7).[1]
-
Reagent: Hydrazine hydrate (
, 80% or 98%). -
Solvent: Tetrahydrofuran (THF) or Ethanol (EtOH).
-
Base (Optional): Triethylamine (
) or excess hydrazine (to scavenge HCl).
Step-by-Step Synthesis Workflow
-
Preparation: Dissolve 2-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous THF (5–10 mL/mmol). Cool the solution to 0 °C (ice bath) to suppress side reactions (e.g., bis-sulfonylation).
-
Addition: Add hydrazine hydrate (2.5–3.0 eq) dropwise over 15–20 minutes.
-
Note: Excess hydrazine is critical to prevent the formation of the symmetrical sulfonyl hydrazide dimer (
).
-
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature (25 °C) and stir for an additional 1–2 hours. Monitor consumption of the chloride by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ice-cold water.
-
Extract with Ethyl Acetate (EtOAc).[2]
-
Wash the organic layer with brine, dry over anhydrous
, and concentrate under reduced pressure.
-
-
Purification: Recrystallize from Ethanol/Hexanes or purify via flash column chromatography (SiO₂, Hexanes:EtOAc gradient) if necessary.
Reaction Mechanism Diagram
Caption: Nucleophilic substitution mechanism converting the sulfonyl chloride to the hydrazide.
Reactivity & Applications
2-fluorobenzene-1-sulfonohydrazide is a versatile reagent in modern organic synthesis, particularly for radical sulfonylation and heterocycle construction .
Radical Sulfonylation (Sulfonyl Radical Precursor)
Under oxidative conditions (e.g., using
-
Mechanism:
-
Oxidation of
to (diimide-like species). -
Homolytic cleavage releasing
and . -
Formation of
.[3] -
Radical addition to unsaturated bonds (alkenes/alkynes).
-
Synthesis of Sulfonamides (via Sulfonyl Azides)
The compound can be converted to the corresponding sulfonyl azide (
Application Workflow: Synthesis of Sulfones
Caption: Divergent synthetic pathways: Radical sulfonylation (left) and Hydrazone formation (right).
Safety & Handling (MSDS Summary)
As a reactive hydrazine derivative, strict safety protocols must be observed.
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
| Potential Toxicity | -- | Hydrazine derivatives are often suspected genotoxins; handle with care. |
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Always handle in a fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place under inert atmosphere (
or Ar). Refrigeration (2–8 °C) is recommended to prevent slow decomposition. -
Disposal: Quench excess material with dilute bleach (sodium hypochlorite) to oxidize the hydrazine moiety before disposal into hazardous waste streams.
References
-
Sigma-Aldrich. 2-Fluorobenzenesulfonyl chloride (Precursor) Product Page. Retrieved from .[1]
-
ChemicalBook. Benzenesulfonyl hydrazide Synthesis and General Properties. Retrieved from .
-
National Institutes of Health (NIH) - PubChem. 2-Fluorobenzenesulfonyl chloride Compound Summary. Retrieved from .
-
LookChem. 2-fluorobenzenesulfonohydrazide CAS 872848-12-9 Entry. Retrieved from .
-
ResearchGate. Sulfonyl Hydrazides as Sulfonyl Sources in Organic Synthesis. Tetrahedron Letters 58(6):487-504. Retrieved from .
